molecular formula C21H22N2O3 B11604342 methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B11604342
M. Wt: 350.4 g/mol
InChI Key: OMMWYDMFRPIBCS-GZTJUZNOSA-N
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Description

Methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its unique structure, which includes multiple methyl groups and a carboxylate ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted pyrroles and aldehydes. The key steps may involve:

    Condensation Reactions: Combining substituted pyrroles with aldehydes under acidic or basic conditions to form the core structure.

    Esterification: Converting carboxylic acids to esters using alcohols and acid catalysts.

    Purification: Using techniques such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid or base catalysts for condensation and esterification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, derivatives of this compound could be explored for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, the compound or its derivatives might be investigated for therapeutic applications, including drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it exhibits biological activity, it might interact with enzymes or receptors, modulating their function. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxylates: Compounds with similar pyrrole and carboxylate structures.

    Substituted Pyrroles: Compounds with various substituents on the pyrrole ring.

Uniqueness

The uniqueness of methyl (5E)-5-{[2,5-dimethyl-1-(2-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate lies in its specific substitution pattern and the presence of multiple functional groups, which may confer unique chemical and biological properties.

properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

methyl (5E)-5-[[2,5-dimethyl-1-(2-methylphenyl)pyrrol-3-yl]methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate

InChI

InChI=1S/C21H22N2O3/c1-12-8-6-7-9-18(12)23-13(2)10-16(15(23)4)11-17-20(24)19(14(3)22-17)21(25)26-5/h6-11,24H,1-5H3/b17-11+

InChI Key

OMMWYDMFRPIBCS-GZTJUZNOSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)/C=C/3\C(=C(C(=N3)C)C(=O)OC)O)C

Canonical SMILES

CC1=CC=CC=C1N2C(=CC(=C2C)C=C3C(=C(C(=N3)C)C(=O)OC)O)C

Origin of Product

United States

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